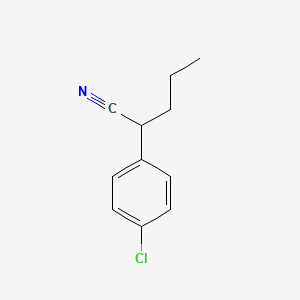

2-(4-Chlorophenyl)pentanenitrile

Description

2-(4-Chlorophenyl)pentanenitrile is an organochlorine compound featuring a pentane backbone substituted with a nitrile group and a 4-chlorophenyl moiety. The chlorophenyl group enhances lipophilicity and influences electronic properties, making it a key intermediate in pyrethroids and other bioactive molecules .

Properties

Molecular Formula |

C11H12ClN |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

2-(4-chlorophenyl)pentanenitrile |

InChI |

InChI=1S/C11H12ClN/c1-2-3-10(8-13)9-4-6-11(12)7-5-9/h4-7,10H,2-3H2,1H3 |

InChI Key |

XUNAXIYOIABQHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#N)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Chain Length Variants

2-(4-Chlorophenyl)hexanenitrile

This analog differs by an additional methylene group in the carbon chain (hexane vs. pentane). With a molecular formula of C₁₂H₁₄ClN (MW: 207.70), it exhibits increased hydrophobicity compared to the pentane variant. It is utilized in agrochemical synthesis, particularly for insecticides, where extended alkyl chains enhance membrane permeability and bioactivity .

Table 1: Chain Length Comparison

Substituent Modifications

(±)-2-(4-Chlorophenyl)-4-hydroxypentanenitrile

The introduction of a hydroxyl group at the 4-position creates diastereomeric mixtures, as seen in pyrethroid research. Hydroxylation increases polarity and alters stereostructure-activity relationships, impacting insecticidal efficacy. For example, diastereomers (1R,2R) and (1R,2S) exhibit distinct biological activities .

2-(2,4-Dichlorophenyl)pentanenitrile

This derivative features two chlorine atoms on the phenyl ring (positions 2 and 4). Its SMILES structure (CCCC(c1ccc(cc1Cl)Cl)C#N) and InChIKey (XYPQXRDLVRTOAU-UHFFFAOYSA-N) highlight structural divergence from the monochlorinated analog .

Table 2: Substituent Effects

Functional Group Variations

Fenvalerate [(RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate]

Fenvalerate incorporates 2-(4-chlorophenyl)-3-methylbutyrate as a key ester component. With a molecular weight of 419.90, it demonstrates how nitrile and ester groups synergize in pyrethroids for insecticidal activity. The chlorophenyl group stabilizes the molecule via hydrophobic interactions, while the cyano group enhances neurotoxicity .

2-((4-Chlorophenyl)thio)-3-phenylpent-4-enenitrile

The substitution of a thioether group introduces sulfur, altering electronic properties (e.g., resonance effects) and enabling radical-mediated reactions. This compound forms a 2:1 diastereomeric ratio during synthesis, underscoring the influence of sulfur on stereochemical outcomes .

Table 3: Functional Group Impact

Computational Insights

Density Functional Theory (DFT) studies on chlorophenyl-containing compounds (e.g., 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one) reveal that electronic properties, such as HOMO-LUMO gaps, are modulated by substituent position and electronegativity. For this compound, computational models (e.g., B3LYP/6-311G(d,p)) could predict reactivity in nucleophilic additions or cyclization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.